N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)-4-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N2O/c22-21(23,24)15-8-6-14(7-9-15)20(27)25-12-13-5-10-19-17(11-13)16-3-1-2-4-18(16)26-19/h5-11,26H,1-4,12H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXSNIFQTLJXOEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CNC(=O)C4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)-4-(trifluoromethyl)benzamide is a derivative of the tetrahydrocarbazole family, which has garnered attention for its potential biological activities. This compound exhibits a unique structural configuration that may influence its interactions with various biological targets, including enzymes and receptors. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The molecular formula for this compound is , with a molecular weight of approximately 422.44 g/mol. The compound features a tetrahydrocarbazole moiety linked to a trifluoromethylbenzamide group, which enhances its lipophilicity and may improve its bioavailability.
Synthesis
The synthesis of this compound typically involves several key steps:
- Preparation of Tetrahydrocarbazole : This can be achieved through cyclization reactions involving appropriate precursors under acidic or basic conditions.
- Functionalization : The tetrahydrocarbazole is then reacted with trifluoromethylbenzoyl chloride in the presence of a base (e.g., triethylamine) to form the desired amide compound.
Neuroprotective Effects
Research indicates that compounds similar to this compound exhibit neuroprotective properties. For instance, derivatives of tetrahydrocarbazole have been shown to inhibit neuronal cell death induced by excitotoxic agents like glutamate. Studies have demonstrated that certain carbazole derivatives can activate signaling pathways associated with cell survival and neuroprotection .
Antitumor Activity
The antitumor potential of N-substituted carbazoles has been documented extensively. In vitro studies have revealed that compounds with similar structures can induce apoptosis in various cancer cell lines. For example, compounds derived from tetrahydrocarbazole have been reported to inhibit topoisomerase II activity at lower concentrations than standard chemotherapeutic agents .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Receptor Interaction : Preliminary studies suggest that N-substituted carbazoles can bind to specific receptors or enzymes, modulating their activity and influencing cellular signaling pathways.
- Antioxidative Properties : The antioxidative capacity of these compounds may contribute to their neuroprotective effects by reducing oxidative stress in neuronal cells .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
| Study | Compound | Activity | IC50 Value |
|---|---|---|---|
| Howorko et al. (2015) | N-substituted carbazole | Antitumor (A549 cell line) | 5.9 µg/mL |
| Saturnino et al. (2016) | Carbazole derivatives | STAT3 inhibition | 50 µM |
| Recent Review (2023) | Various carbazole derivatives | Neuroprotective effects | 3 µM |
These findings underscore the therapeutic potential of this compound and its derivatives in treating neurological disorders and cancers.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound is structurally related to several benzamide-carbazole derivatives, differing primarily in the substituents on the benzamide ring and modifications to the carbazole core. Key analogues include:
*Estimated using fragment-based methods.
- Fluorine (-F) : The -F substituent (as in ) offers smaller steric hindrance, favoring tighter binding in constrained active sites. Its electronegativity may strengthen hydrogen bonds or dipole interactions .
- Sulfonamide (-SO₂N(CH₃)₂) : Introduces polarity and hydrogen-bonding capacity, which may enhance solubility but reduce blood-brain barrier penetration compared to -CF₃ .
Carbazole Core Modifications
The carbazole scaffold in the target compound is unmodified, whereas analogues like feature a dimethylamino group at the C3 position in an R-configuration. This modification could alter:
- Conformational flexibility: The dimethylamino group may stabilize specific conformations via intramolecular interactions.
Hypothetical Binding Interactions
Using Glide XP docking models , the -CF₃ group may engage in hydrophobic enclosure within protein pockets, while the carbazole nitrogen could participate in π-π stacking or hydrogen bonding. In contrast:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
